UGT1A3 Regioselectivity Drives Preferential N2-Glucuronide Formation in Sartans, Enabling UGT Phenotyping Assays with Olmesartan N2-Glucuronide
In recombinant UGT assays, UGT1A3 exhibits high regioselectivity for N2-glucuronidation of sartan tetrazole rings. For candesartan, UGT1A3 and UGT2B7 co-catalyze N2-glucuronidation, whereas UGT1A7–1A10 produce O-glucuronide. For losartan, UGTs 1A1, 1A3, 1A10, 2B7, and 2B17 glucuronidate at N2, while UGT1A10 also yields N1-glucuronide [1]. The intrinsic clearance (CLint) of UGT1A3 for fimasartan N2-glucuronidation is 68.5-fold higher than UGT1A1 and 21.4-fold higher than UGT2B7 [2].
| Evidence Dimension | UGT isoform catalytic efficiency for N2-glucuronidation |
|---|---|
| Target Compound Data | Olmesartan N2-glucuronide formation inferred to be predominantly UGT1A3-mediated (class inference) |
| Comparator Or Baseline | Fimasartan N2-glucuronide: UGT1A3 CLint = 68.5× UGT1A1, 21.4× UGT2B7 |
| Quantified Difference | UGT1A3 CLint is 21–68× higher than other UGTs in class |
| Conditions | Recombinant human UGT isoforms, in vitro glucuronidation assay |
Why This Matters
This regioselectivity supports the use of Olmesartan N2-glucuronide as a UGT1A3-selective probe substrate for in vitro phenotyping and DDI risk assessment.
- [1] Alonen A, et al. The human UDP-glucuronosyltransferase UGT1A3 is highly selective towards N2 in the tetrazole ring of losartan, candesartan, and zolarsartan. Biochem Pharmacol. 2008;76(6):763-772. View Source
- [2] Jeong ES, et al. Glucuronidation of fimasartan, a new angiotensin receptor antagonist, is mainly mediated by UGT1A3. Xenobiotica. 2015;45(1):10-18. View Source
